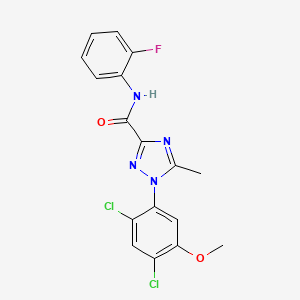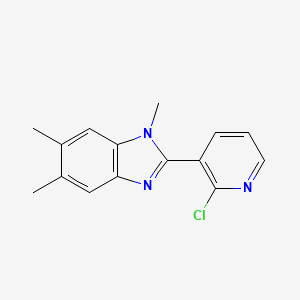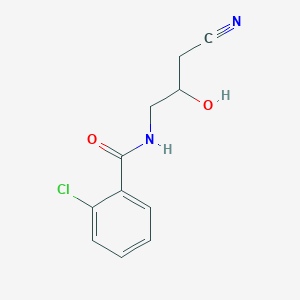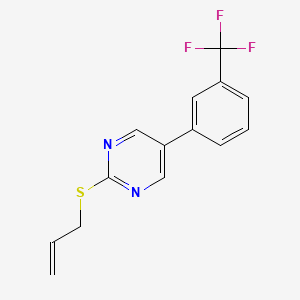
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide
Overview
Description
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide is an organic compound that belongs to the class of sulfonyl-containing amides. This compound is characterized by the presence of a chloro-substituted benzene ring, a sulfonyl group, and an amide linkage. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)-4-chlorobenzenesulfonamide.
Final Product Formation: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The amide linkage can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-(phenylsulfonyl)ethyl)benzenecarboxamide
- 3-Chloro-N-(2-((4-methylphenyl)sulfonyl)ethyl)benzenecarboxamide
- 3-Chloro-N-(2-((4-fluorophenyl)sulfonyl)ethyl)benzenecarboxamide
Uniqueness
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide is unique due to the presence of both chloro and sulfonyl groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c16-12-4-6-14(7-5-12)22(20,21)9-8-18-15(19)11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQIWSPINVQSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3036285.png)
![1-[[2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetyl]amino]-3-phenylthiourea](/img/structure/B3036286.png)

![[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl](phenyl)methanone](/img/structure/B3036290.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B3036291.png)
![2-(2-{[(4-chlorophenyl)sulfinyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3036294.png)

![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B3036297.png)
![2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B3036300.png)


![2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B3036303.png)
![2-[(2-Chlorobenzoyl)amino]-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3036305.png)
![dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3036307.png)
